4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure. It is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-[(4-chlorophenyl)sulfanyl]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy
Uniqueness
4-BROMO-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S2/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRKHNVFWAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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